Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate
Description
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Properties
Molecular Formula |
C8H9BrO3S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H9BrO3S/c1-12-8(11)6(10)4-7-5(9)2-3-13-7/h2-3,6,10H,4H2,1H3 |
InChI Key |
NXBSHZLFDVVOEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=CS1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate typically involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This one-pot reaction yields the desired product in moderate to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or alkanes.
Coupling: Biaryl compounds or other complex structures.
Scientific Research Applications
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Material Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3-bromothiophen-2-yl)methylamine hydrochloride: Another thiophene derivative with similar structural features.
Methyl 3-aryl-2-bromo-2-chloropropanoates: Used in the synthesis of substituted thiophenes.
Uniqueness
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Biological Activity
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H10BrO3S
Molecular Weight: 303.15 g/mol
IUPAC Name: this compound
Canonical SMILES: COC(=O)C(C1=CC=C(S1)Br)C(O)=O
The compound features a bromothiophene moiety, which is known for its biological activity, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds containing bromothiophene exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies on various cancer cell lines, including HeLa and MCF-7, demonstrated moderate cytotoxicity.
| Cell Line | % Inhibition at 100 μM | IC50 (μM) |
|---|---|---|
| HeLa | 45 | 25 |
| MCF-7 | 30 | 30 |
The compound's mechanism of action may involve induction of apoptosis and cell cycle arrest, potentially through modulation of signaling pathways such as p53 and MAPK.
Case Studies and Research Findings
-
Case Study on Antioxidant Activity:
A study assessed the antioxidant properties using the DPPH assay, revealing that the compound exhibited significant free radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid.Concentration (μg/mL) % Scavenging Activity 100 45 200 70 400 90 -
Molecular Docking Studies:
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including cyclooxygenase (COX) enzymes. The results indicated a higher affinity for COX-1 compared to COX-2, suggesting potential anti-inflammatory effects.
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death in pathogens.
- Signal Transduction Modulation: By affecting signaling pathways, it can induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
